

# N-Acetyldinaline: A Technical Guide to a Class I Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-acetyldinaline, also known as **Tacedinaline** or CI-994, is a potent and selective, orally active small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. By modulating the acetylation status of histones, N-acetyldinaline plays a crucial role in epigenetic regulation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of N-acetyldinaline. Detailed experimental protocols for key assays and a summary of its mechanism of action, including its influence on critical signaling pathways, are also presented.

## **Chemical Structure and Properties**

N-acetyldinaline is chemically described as 4-(acetylamino)-N-(2-aminophenyl)-benzamide.[1] Its structure features a benzamide core linking a 4-acetamidophenyl group to a 1,2-phenylenediamine moiety.

### Table 1: Physicochemical Properties of N-acetyldinaline



| Property                           | Value                                          | Reference(s) |
|------------------------------------|------------------------------------------------|--------------|
| IUPAC Name                         | 4-(acetylamino)-N-(2-<br>aminophenyl)benzamide | [1]          |
| Synonyms                           | Tacedinaline, CI-994, PD-<br>123654, Goe 5549  | [1]          |
| CAS Number                         | 112522-64-2                                    | [1]          |
| Molecular Formula                  | C15H15N3O2                                     | [1]          |
| Molecular Weight                   | 269.3 g/mol                                    | [1]          |
| Appearance                         | Crystalline solid                              | [1]          |
| Melting Point                      | 207-208 °C                                     |              |
| Solubility                         | DMSO: ≥58 mg/mL                                |              |
| DMF: 1 mg/mL                       | [1]                                            | _            |
| DMSO:PBS (pH 7.2) (1:5): 0.5 mg/mL | [1]                                            |              |
| Ethanol: <2.41 mg/mL               |                                                | _            |
| Water: <2.18 mg/mL                 | _                                              |              |
| λтах                               | 271 nm                                         | [1]          |

## **Pharmacokinetics and Pharmacodynamics**

N-acetyldinaline has been evaluated in both preclinical and clinical settings. Its pharmacokinetic profile demonstrates good oral bioavailability and penetration of the blood-brain barrier. The pharmacodynamics are characterized by its selective inhibition of Class I HDACs.

## **Table 2: Pharmacokinetic Properties of N-acetyldinaline**



| Parameter                            | Species                   | Dose                  | Value                           | Reference(s) |
|--------------------------------------|---------------------------|-----------------------|---------------------------------|--------------|
| Terminal Half-life (t½)              | Non-human<br>primate      | 80 mg/m² i.v.         | 7.4 ± 2.5 h<br>(plasma)         |              |
| Non-human<br>primate                 | 80 mg/m² i.v.             | 12.9 ± 2.5 h<br>(CSF) |                                 |              |
| Mouse                                | 50 mg/kg oral<br>(Day 1)  | 9.4 h (plasma)        | _                               |              |
| Mouse                                | 50 mg/kg oral<br>(Day 14) | 3.4 h (plasma)        | _                               |              |
| Volume of<br>Distribution (Vd)       | Non-human<br>primate      | 80 mg/m² i.v.         | 15.5 ± 1.8 L/m²                 |              |
| Clearance                            | Non-human<br>primate      | 80 mg/m² i.v.         | 40 ± 6<br>mL/min/m <sup>2</sup> | _            |
| AUC (plasma)                         | Non-human<br>primate      | 80 mg/m² i.v.         | 125 ± 17 μM·hr                  | _            |
| Mouse                                | 50 mg/kg oral<br>(Day 1)  | 2879 μg/mL⋅min        |                                 |              |
| Mouse                                | 50 mg/kg oral<br>(Day 14) | 2407 μg/mL⋅min        |                                 |              |
| AUC (CSF)                            | Non-human<br>primate      | 80 mg/m² i.v.         | -<br>55 ± 18 μM·hr              |              |
| AUC (CSF) /<br>AUC (plasma)<br>Ratio | Non-human<br>primate      | 80 mg/m² i.v.         | 43 ± 10%                        | _            |
| Peak Plasma Concentration (Cmax)     | Non-human<br>primate      | 80 mg/m² i.v.         | 23.3 ± 4.8 μM                   |              |
| Peak CSF<br>Concentration            | Non-human<br>primate      | 80 mg/m² i.v.         | 3.4 ± 0.3 μM                    |              |



**Table 3: Pharmacodynamic Properties of N-**

acetyldinaline

| Parameter Parameter                    | Target/Cell Line | Value       | Reference(s) |
|----------------------------------------|------------------|-------------|--------------|
| IC50                                   | HDAC1            | 0.9 μΜ      | [1]          |
| HDAC2                                  | 0.9 μΜ           |             |              |
| HDAC3                                  | 1.2 μΜ           | [1]         | _            |
| HDAC8                                  | >20 μM           | [1]         | _            |
| HCT116 (colon cancer)                  | 4 μΜ             | [1]         |              |
| Human Mammary Epithelial Cells (HMECs) | >50 μM           | [1]         | _            |
| LNCaP (prostate cancer)                | 7.4 μΜ           |             | _            |
| A-549 (non-small cell lung cancer)     | 80 μM (at 72h)   |             |              |
| LX-1 (non-small cell lung cancer)      | 80 μM (at 72h)   |             |              |
| Ki                                     | HDAC1            | <br>0.41 μM |              |
| HDAC3                                  | 0.75 μΜ          |             | _            |
| HDAC6                                  | >100 μM          |             |              |
| HDAC8                                  | >100 μM          |             |              |

## **Mechanism of Action and Signaling Pathways**

The primary mechanism of action of N-acetyldinaline is the inhibition of Class I histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, N-acetyldinaline promotes histone hyperacetylation, resulting in a more







relaxed chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.

This re-expression of tumor suppressors triggers cell cycle arrest, primarily at the G0/G1 phase, and induces apoptosis in cancer cells.[2] Recent studies have also elucidated the role of N-acetyldinaline in modulating key signaling pathways, such as the NF-κB pathway and the expression of the MYC oncogene.

In MYC-driven medulloblastoma, N-acetyldinaline treatment leads to the induction of the NF-κB pathway, which in turn upregulates the expression of transglutaminase 2 (TGM2).[3] This leads to an inflammatory response and enhanced phagocytosis of tumor cells. Furthermore, N-acetyldinaline has been shown to suppress the c-Fos/NFATc1 signaling pathway in osteoclastogenesis.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. doaj.org [doaj.org]







 To cite this document: BenchChem. [N-Acetyldinaline: A Technical Guide to a Class I Histone Deacetylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681204#chemical-structure-and-properties-of-n-acetyldinaline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com